molecular formula C10H15N3 B15212092 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine CAS No. 64635-68-3

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine

Cat. No.: B15212092
CAS No.: 64635-68-3
M. Wt: 177.25 g/mol
InChI Key: ZRSUBGSLXNKWDU-UHFFFAOYSA-N
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Description

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine can involve several synthetic routes. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and amination, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Solvents such as dichloromethane, ethyl acetate, and chloroform are often used, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like sodium hydride or lithium diisopropylamide are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
  • 3-(1-Methyl-2-pyrrolidinyl)pyridine
  • N-(Pyridin-2-yl)amides

Uniqueness

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

64635-68-3

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-(1-methylpyrrolidin-2-yl)pyridin-3-amine

InChI

InChI=1S/C10H15N3/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4,11H2,1H3

InChI Key

ZRSUBGSLXNKWDU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=CN=C2)N

Origin of Product

United States

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